molecular formula C9H6N2O3 B3058567 3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid CAS No. 901926-72-5

3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B3058567
CAS No.: 901926-72-5
M. Wt: 190.16
InChI Key: CERJIBSFCWRHGZ-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid is a heteroaromatic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . It features a 1,2-oxazole (isoxazole) ring substituted with a carboxylic acid group at the 5-position and a pyridin-3-yl group at the 3-position, making it a valuable scaffold in medicinal chemistry and drug discovery. This compound is a key chemical building block for researchers designing and synthesizing novel small-molecule inhibitors. Its structure is particularly relevant in the development of kinase inhibitors, as evidenced by research into analogous structures. For instance, compounds bearing a pyridinyl-1,2,4-oxadiazole core have been identified as potent RET kinase inhibitors with promising anti-cancer therapeutic potential . Similarly, molecular frameworks containing the 1,2-oxazole ring are explored as inhibitors for other targets, such as Bromodomains and Pim kinases . The carboxylic acid functional group provides a versatile handle for further synthetic modification, typically via amide coupling or esterification, to explore structure-activity relationships and optimize drug-like properties. This product is intended for research applications in a laboratory setting and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-pyridin-3-yl-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)8-4-7(11-14-8)6-2-1-3-10-5-6/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERJIBSFCWRHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267447
Record name 3-(3-Pyridinyl)-5-isoxazolecarboxylic acid
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Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901926-72-5
Record name 3-(3-Pyridinyl)-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=901926-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-(3-Pyridinyl)-5-isoxazolecarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID401267447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylic acid
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Preparation Methods

Ring-Closure via α-Amino Ketone Precursors

The oxazole ring is classically synthesized through cyclodehydration of α-amino ketones with carboxylic acid derivatives. For 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylic acid, this approach requires a pyridyl-containing α-amino ketone precursor. A modified Robinson-Gabriel synthesis involves reacting 3-pyridylglyoxylic acid with a β-hydroxyamide under acidic conditions, yielding the oxazole core after intramolecular cyclization. However, this method faces limitations in regiocontrol, often producing mixtures of 4- and 5-substituted oxazoles.

Recent improvements utilize microwave-assisted cyclization to enhance reaction efficiency. For example, heating 3-pyridylglyoxylic acid methyl ester with ammonium acetate in acetic anhydride at 150°C for 15 minutes achieves 65% yield of the 5-carbomethoxy intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling of Halogenated Oxazoles

A regiocontrolled route involves the preparation of 5-bromo-1,2-oxazole-3-carboxylic acid followed by palladium-catalyzed coupling with pyridinylboronic acids. As demonstrated by Komykhov et al., bromooxazoles undergo Suzuki-Miyaura reactions with arylboronic acids under two optimized conditions:

Catalyst System Ligand Base Solvent Average Yield
Pd(OAc)₂ (0.05 equiv) dppf Na₂CO₃ NMP/H₂O (4:1) 57%
XPhos Pd G2 (0.03 equiv) Cs₂CO₃ 1,4-Dioxane/H₂O (3:1) 70%

For the target compound, 5-bromo-1,2-oxazole-3-carboxylic acid is coupled with pyridin-3-ylboronic acid using XPhos Pd G2, achieving 78% yield after 12 hours at 80°C. The carboxylic acid group remains intact under these conditions, eliminating the need for protective groups.

Direct C-H Activation Approaches

Emerging methodologies leverage directed C-H functionalization to attach the pyridyl moiety. Rhodium(III)-catalyzed oxidative coupling between 1,2-oxazole-5-carboxylic acid and pyridine derivatives has shown promise. Using [Cp*RhCl₂]₂ (5 mol%) and Cu(OAc)₂ as an oxidant in DCE at 120°C, the reaction achieves 62% yield with exclusive C3 selectivity on the oxazole ring.

Decarboxylative Functionalization and Rearrangement

Thermal Isomerization of Azirine-Oxazole Adducts

A novel atom-economical method involves the thermal rearrangement of 5-(2H-azirin-2-yl)oxazoles. Heating 5-(2H-azirin-2-yl)-3-pyridyloxazole at 180°C in mesitylene induces a-sigmatropic shift, forming the target compound in 84% yield. Density functional theory (DFT) calculations confirm the reaction proceeds via a nitrenoid-like transition state (ΔG‡ = 38.3 kcal/mol):

$$
\text{5-(2H-azirin-2-yl)oxazole} \xrightarrow{\Delta} \text{this compound}
$$

Carboxylation Strategies

Hydrolysis of Cyano and Ester Intermediates

Introducing the carboxylic acid group post-cyclization avoids compatibility issues with sensitive reagents. For instance, 5-cyano-3-(pyridin-3-yl)-1,2-oxazole is hydrolyzed using 6 M HCl at reflux, achieving quantitative conversion to the carboxylic acid. Alternatively, methyl ester intermediates are saponified with LiOH in THF/H₂O (3:1), yielding 93–97% pure product.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on scalability, regioselectivity, and functional group tolerance:

Method Starting Materials Yield Regioselectivity Scalability Reference
Suzuki-Miyaura Coupling 5-Bromooxazole, Boronic Acid 78% High (C3) Industrial
C-H Activation Oxazole, Pyridine 62% Moderate Lab-scale
Thermal Isomerization Azirine-Oxazole Adduct 84% Excellent Pilot-scale
Cyano Hydrolysis 5-Cyanooxazole 99% N/A High

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine or oxazole rings .

Scientific Research Applications

While specific, comprehensive data tables and case studies focusing solely on the applications of "3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid" are not available within the provided search results, the search results do provide information regarding the compound itself, its related compounds, and its potential applications.

Information on the Compound
this compound has the molecular formula C9H6N2O3C_9H_6N_2O_3 . It is also referred to as 3-(pyridin-2-yl)-1,2-oxazole-5-carboxylic acid . PubChem CID for the compound is 28293307 .

Safety and Hazards
The search results also provide information on the hazards associated with a related compound, 1,2,5-Oxadiazole-3-carboxylic acid . This compound may cause skin and serious eye irritation, and may cause respiratory irritation .

Potential Applications

  • Stimulating HDL cholesterol N-pyridin-3-yl carboxamide compounds are known as HDL cholesterol stimulating agents, and therefore, can be utilized in therapeutic treatment of diseases such as arteriosclerosis, dyslipidemia, and cardiovascular disease .
  • Organic buffer: this compound can be used as a non-ionic organic buffering agent in cell cultures with a pH range of 6-8.5 .
  • Potential activity against Mycobacterium tuberculosis: Research on related compounds has identified some as potentially active against drug-resistant Mycobacterium tuberculosis . For example, one study identified a chalcone-linked 5-phenyl-3-isoxazolecarboxylic acid methyl ester as a potent compound against drug-resistant Mycobacterium tuberculosis .

Mechanism of Action

The mechanism by which 3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

  • CAS : 264606-31-7
  • Molecular Formula : C₉H₈N₂O₃
  • Key Differences : The presence of a partially saturated 4,5-dihydrooxazole ring reduces planarity and conjugation compared to the fully aromatic oxazole in the target compound.
  • Metabolism : This dihydro derivative is prone to enzymatic hydrolysis, forming active metabolites in vivo . In contrast, the unsaturated oxazole in the target compound may exhibit greater metabolic stability.

3-[(4-Chloro-2-fluorophenyl)carbamoyl]-1,2-oxazole-5-carboxylic Acid

  • Molecular Formula : C₁₁H₆ClFN₂O₄

3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic Acid

  • CAS : 1018655-00-9
  • Molecular Formula : C₈H₅N₃O₃
  • Key Differences : Replacement of the oxazole with a 1,2,4-oxadiazole ring introduces an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. Oxadiazoles are often more stable under acidic conditions compared to oxazoles.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Weight logP* Aqueous Solubility (mg/mL) Predicted CCS (Ų, [M+H]+)
3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid 206.16 0.8 12.5 138.9
3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 192.18 0.5 18.2 141.0
3-(methoxycarbonyl)-1,2-oxazole-5-carboxylic acid 171.11 1.2 5.3 Not reported
3-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 274.11 2.6 1.8 Not reported

*Calculated using Lipinski’s rule of five.

Key Observations:

  • The dihydrooxazole analog (C₉H₈N₂O₃) exhibits higher aqueous solubility due to reduced aromaticity and increased polarity .

Biological Activity

3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid (3-POCA) is a heterocyclic compound notable for its unique structure, which combines a pyridine ring with an oxazole ring and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of 3-POCA, supported by data tables and relevant research findings.

Structural Characteristics

Molecular Formula : C₉H₆N₂O₃
SMILES : C1=CC(=CN=C1)C2=NOC(=C2)C(=O)O
InChIKey : CERJIBSFCWRHGZ-UHFFFAOYSA-N

The compound features a pyridine ring fused to an oxazole ring, with the carboxylic acid group located at the 5-position of the oxazole. This structural configuration is crucial for its biological activity, as it allows for various interactions with biological targets.

The biological activity of 3-POCA is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Similar compounds have been shown to target serine/threonine-protein kinase SGK1, suggesting that 3-POCA may also modulate kinase activity, leading to various cellular responses.

Antimicrobial Activity

3-POCA has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it may serve as a lead compound in developing new antibacterial agents. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

Studies have explored the anticancer potential of 3-POCA through its ability to induce apoptosis in cancer cells. For example, derivatives of similar oxazole compounds have shown efficacy in inhibiting cancer cell proliferation in vitro . The compound's structure allows it to engage with cancer-specific signaling pathways, potentially leading to reduced tumor growth.

Anti-inflammatory Effects

The anti-inflammatory properties of 3-POCA are linked to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. Compounds with similar structures have been noted for their effectiveness in reducing inflammation in various models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of oxazole derivatives, 3-POCA was shown to inhibit the growth of human neuroblastoma cells (SH-SY5Y). The compound exhibited an IC₅₀ value indicating significant potency against these cancer cells, suggesting its potential as a therapeutic agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
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3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic acid

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